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Compound of Interest

Compound Name:
4-(Aminomethyl)-1-

methylpiperidin-4-ol

Cat. No.: B1276600 Get Quote

Application Notes and Protocols for 4-
(Aminomethyl)-1-methylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the synthesis and

purification of 4-(Aminomethyl)-1-methylpiperidin-4-ol, a key intermediate in pharmaceutical

development. The following information is based on established synthetic routes, offering a

comprehensive guide for laboratory application.

Synthesis and Purification Overview
The synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol is typically achieved through a two-

step process starting from 1-methyl-4-piperidinone. The initial step involves a Henry reaction

with nitromethane to form the corresponding nitro-alcohol intermediate. This intermediate is

then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine, yielding

the final product. Purification is generally accomplished by crystallization.

Reaction Pathway
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Caption: Synthetic workflow for 4-(Aminomethyl)-1-methylpiperidin-4-ol.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and

purification of 4-(Aminomethyl)-1-methylpiperidin-4-ol acetate, as described in the literature.

[1]

Table 1: Reaction Conditions

Step Reaction Reagents Solvent
Temperatur
e

Duration

1
Henry

Reaction

1-methyl-4-

piperidinone,

Nitromethane

, Sodium

Ethoxide,

Acetic Acid

Ethanol 50°C 4 hours

2
Hydrogenatio

n

Raney Nickel,

Hydrogen
Ethanol Ambient 3 hours

Table 2: Reagent Quantities
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Reagent

Molar Ratio
(relative to 1-
methyl-4-
piperidinone)

Moles Mass/Volume

1-methyl-4-

piperidinone
1.0 1 mol 113 g

Nitromethane 1.3 1.3 mol 75 g

Sodium 1.0 1 mol 23 g

Ethanol - -
1500 ml (Step 1),

1000 ml (Step 2)

Acetic Acid - - 150 g

Raney Nickel - - 2 teaspoonsful

Table 3: Yield and Purification

Product Form
Yield
(Mass)

Yield (%)
Purification
Method

Solvent

4-

(Aminomethyl

)-1-

methylpiperidi

n-4-ol acetate

Solid 80 g 39%
Crystallizatio

n
Acetonitrile

Intermediate Solid - -
Crystallizatio

n
Ethyl Acetate

Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of 4-
(Aminomethyl)-1-methylpiperidin-4-ol acetate.[1]
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Protocol 1: Synthesis of 4-(Nitromethyl)-1-
methylpiperidin-4-ol Intermediate

Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 23 g (1 mole) of

sodium in 1500 ml of ethanol.

Reaction Mixture: To the prepared sodium ethoxide solution, add a mixture of 113 g (1 mole)

of 1-methyl-4-piperidinone and 75 g (1.3 mole) of nitromethane dropwise. Maintain the

reaction temperature at 50°C.

Reaction Time: Stir the solution for 4 hours at 50°C.

Quenching: After 4 hours, add 150 g of acetic acid dropwise to the reaction mixture.

Isolation of Intermediate: Filter the mixture and concentrate the filtrate. The resulting residue

is the crude intermediate.

Purification of Intermediate: Crystallize the residue from ethyl acetate to obtain the purified 4-

(Nitromethyl)-1-methylpiperidin-4-ol.

Protocol 2: Synthesis of 4-(Aminomethyl)-1-
methylpiperidin-4-ol acetate

Hydrogenation Setup: Dissolve the crystallized intermediate from Protocol 1 in 1 liter of

ethanol.

Catalyst Addition: Add 2 teaspoonsful of Raney nickel catalyst to the solution.

Hydrogenation: Hydrogenate the mixture for 3 hours at ambient temperature under a

hydrogen atmosphere.

Work-up: Following hydrogenation, filter the mixture to remove the catalyst.

Purification: Crystallize the resulting residue from acetonitrile to yield 80 g (39%) of 4-
(Aminomethyl)-1-methylpiperidin-4-ol acetate.[1]
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Step 1: Henry Reaction

Step 2: Hydrogenation

Dissolve Sodium in Ethanol
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Caption: Detailed experimental workflow for synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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